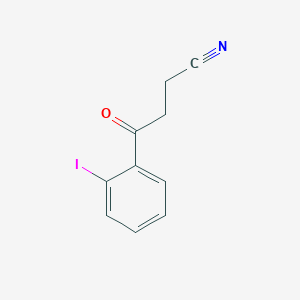

4-(2-Iodophenyl)-4-oxobutyronitrile

Description

4-(2-Iodophenyl)-4-oxobutyronitrile is a nitrile-containing arylketone derivative characterized by a butyronitrile backbone substituted with a 2-iodophenyl group at the 4-position. This compound is of interest in organic synthesis, particularly in cyclization reactions and heterocycle formation.

Key synthetic routes involve condensation of substituted phenyl precursors with nitrile-containing intermediates. For example, 4-(2-aminophenyl)-4-oxobutyronitrile (a related compound with an amino group) undergoes oxidative cyclization in the presence of DMSO and KOH to form indoline derivatives, demonstrating the versatility of this scaffold .

Properties

IUPAC Name |

4-(2-iodophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQANQOKYKASBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642253 | |

| Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-01-9 | |

| Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile typically involves the iodination of phenyl compounds followed by the introduction of a nitrile group. One common method involves the reaction of 2-iodophenol with appropriate reagents to introduce the nitrile group. For instance, phenol can react with iodine and hydrogen peroxide in water to yield 2-iodophenol . This intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or other nucleophiles can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-(2-Iodophenyl)-4-oxobutyronitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to bind to sigma-1 receptors, which are involved in various cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution significantly impacts physicochemical and reactivity profiles. Below is a comparative analysis:

Key Observations :

Positional Isomers of Iodophenyl Derivatives

The position of iodine on the phenyl ring influences electronic and steric effects:

| Compound Name | Iodine Position | Spectral Data Availability | Isomer Ratio (if applicable) |

|---|---|---|---|

| 4-(2-Iodophenyl)-4-oxobutyronitrile | Ortho | Limited | Not reported |

| 4-(3-Iodophenyl)-4-oxobutyronitrile | Meta | Limited | Not reported |

| 4-(4-Iodophenyl)-4-oxobutyronitrile | Para | Limited | Not reported |

Notes:

- For instance, 4-(2-aminophenyl)-4-oxobutyronitrile (non-iodinated) forms indoline derivatives efficiently under mild conditions, suggesting that bulky ortho substituents like iodine might require optimized protocols .

- Spectral Challenges : Atropisomerism, as seen in 4-(ferrocenyl)-1-(2-iodophenyl)-3-phenyltetrahydropyrimidin-2(1H)-one , could arise in iodinated analogs, complicating NMR interpretation .

Heterocyclic Analogs

Replacing the phenyl ring with heterocycles alters electronic properties and bioavailability:

Comparison with Phenyl Derivatives :

- Solubility : Pyridyl analogs exhibit higher water solubility than purely aromatic derivatives, advantageous for pharmaceutical applications.

- Reactivity : Pyridine’s electron-deficient nature may accelerate nucleophilic attacks at the ketone position compared to phenyl derivatives.

Biological Activity

4-(2-Iodophenyl)-4-oxobutyronitrile is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8IN2O, with a molecular weight of approximately 284.08 g/mol. The compound features an iodine atom attached to a phenyl ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antagonism of Neurotransmitter Receptors : Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, similar to other compounds with structural analogies. This action can modulate neuronal excitability and neurotransmission, potentially impacting conditions such as anxiety and epilepsy.

- Influence on Enzymatic Activity : The compound has been shown to affect enzymes involved in metabolic pathways, which can lead to alterations in cellular metabolism and signaling.

Biological Activities

Several studies have investigated the biological activities of this compound. Key findings include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated its capacity to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects of this compound on neuronal cells, researchers observed that the compound modulated GABAergic transmission, leading to changes in synaptic plasticity. This suggests potential applications in treating neurological disorders characterized by impaired neurotransmission.

- Antimicrobial Activity Assessment : A series of experiments evaluated the antimicrobial efficacy of the compound against both gram-positive and gram-negative bacteria. The results indicated that it inhibited bacterial growth at varying concentrations, with further investigations needed to elucidate the mechanisms involved.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression. These findings highlight its potential as a lead compound for developing anticancer agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neurotransmission Modulation | Alteration in GABAergic signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.